molecular formula C10H7BrClNO2 B13304438 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione

Cat. No.: B13304438
M. Wt: 288.52 g/mol
InChI Key: DIPCPOHTPIZUSJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione typically involves the reaction of 4-bromobenzaldehyde with chloroacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the pyrrolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl and chloropyrrolidine groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-4-chloropyrrolidine-2,5-dione is unique due to its specific combination of bromophenyl and chloropyrrolidine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

IUPAC Name

3-(4-bromophenyl)-4-chloropyrrolidine-2,5-dione

InChI

InChI=1S/C10H7BrClNO2/c11-6-3-1-5(2-4-6)7-8(12)10(15)13-9(7)14/h1-4,7-8H,(H,13,14,15)

InChI Key

DIPCPOHTPIZUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)NC2=O)Cl)Br

Origin of Product

United States

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